![molecular formula C17H15ClF3NO4 B5217379 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

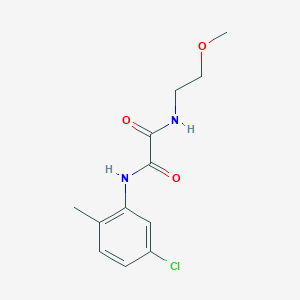

Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide acts as a competitive antagonist of the 5-HT2A receptor, which is a G protein-coupled receptor that mediates the effects of serotonin in the brain. By binding to the receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide blocks the binding of serotonin and other agonists, thereby inhibiting the downstream signaling pathways that are activated by the receptor. This results in a decrease in the activity of the 5-HT2A receptor, which has been implicated in various neuropsychiatric disorders.

Biochemical and Physiological Effects

The blockade of the 5-HT2A receptor by N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to produce various biochemical and physiological effects. In animal models, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to reduce the behavioral and neurochemical abnormalities associated with schizophrenia, including hyperactivity, stereotypy, and dopamine release. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to reduce anxiety-like behavior and increase social interaction in animal models of anxiety and depression. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and glutamate systems, which are also implicated in neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the 5-HT2A receptor, which allows for precise manipulation of the receptor activity. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations associated with the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide in laboratory experiments. The cost of the compound may be a limiting factor, and the synthesis method requires specialized equipment and expertise. Additionally, the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide may be influenced by factors such as the dose, route of administration, and species differences, which should be taken into account in experimental design.

Future Directions

There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide. One area of focus is the development of more selective and potent antagonists of the 5-HT2A receptor, which may have improved therapeutic potential for neuropsychiatric disorders. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide as a tracer in PET imaging studies may provide insights into the role of the 5-HT2A receptor in various brain disorders. Further studies are also needed to elucidate the mechanisms underlying the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide on other neurotransmitter systems and to determine the optimal dose and administration route for therapeutic use. Overall, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has significant potential for advancing our understanding of the neurobiology of neuropsychiatric disorders and may have future applications in drug discovery and development.

Synthesis Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis method of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that plays a crucial role in various physiological and pathological processes. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been used as a pharmacological tool to investigate the role of the 5-HT2A receptor in various animal models of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been used as a tracer in positron emission tomography (PET) imaging studies to visualize the distribution and density of the 5-HT2A receptor in the human brain.

properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-5-4-10(18)8-11(12)17(19,20)21/h4-8H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQZANZYVWDDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)

![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)

![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)

![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)

![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)

![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)

methyl]butanamide](/img/structure/B5217395.png)